(1,4-Dibromobutyl)cyclopropane

Thermal stability Distillation Reaction engineering

(1,4-Dibromobutyl)cyclopropane (CAS 83846-75-7) is a geminally substituted cyclopropane derivative with the molecular formula C7H12Br2 and a molecular weight of 255.98 g/mol. The compound consists of a highly strained cyclopropane ring directly attached to a 1,4-dibromobutyl chain, as confirmed by its InChI string (InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2) and SMILES notation (C1CC1C(CCCBr)Br).

Molecular Formula C7H12Br2
Molecular Weight 255.98 g/mol
CAS No. 83846-75-7
Cat. No. B12664062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dibromobutyl)cyclopropane
CAS83846-75-7
Molecular FormulaC7H12Br2
Molecular Weight255.98 g/mol
Structural Identifiers
SMILESC1CC1C(CCCBr)Br
InChIInChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2
InChIKeyVHXVANJGTFQCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Dibromobutyl)cyclopropane CAS 83846-75-7: Structural Identity and Physicochemical Profile for Procurement Screening


(1,4-Dibromobutyl)cyclopropane (CAS 83846-75-7) is a geminally substituted cyclopropane derivative with the molecular formula C7H12Br2 and a molecular weight of 255.98 g/mol [1]. The compound consists of a highly strained cyclopropane ring directly attached to a 1,4-dibromobutyl chain, as confirmed by its InChI string (InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2) and SMILES notation (C1CC1C(CCCBr)Br) [1]. Predicted physicochemical properties include a density of 1.7±0.1 g/cm³, a boiling point of 252.9±13.0 °C at 760 mmHg, a flash point of 117.9±19.1 °C, and a computed LogP of 3.46 . The compound is listed under EINECS number 281-053-9 and is primarily utilized as a reactive intermediate in organic synthesis due to the dual reactivity conferred by its strained carbocycle and two terminal bromine atoms [1].

Why Generic Alkyl Dibromides Cannot Replace (1,4-Dibromobutyl)cyclopropane in Cyclopropane-Requiring Synthetic Pathways


Substituting (1,4-dibromobutyl)cyclopropane with common alkyl dibromides such as 1,4-dibromobutane (CAS 110-52-1) or monofunctional bromocyclopropane (CAS 4333-56-6) introduces critical deficiencies in synthetic routes. 1,4-Dibromobutane lacks the cyclopropane ring entirely, precluding any downstream transformations that rely on carbocyclic ring strain for ring-opening or cycloaddition chemistry . Conversely, bromocyclopropane provides the strained ring but eliminates the second terminal bromine required for bifunctional cross-coupling or sequential nucleophilic substitution [1]. Even the close regioisomer 1,1-bis(2-bromoethyl)cyclopropane (CAS 1232431-84-3), which shares the identical molecular formula C7H12Br2, exhibits distinct physicochemical behavior—including a lower predicted boiling point (245.4±13.0 °C vs. 252.9±13.0 °C) and density (1.671±0.06 g/cm³ vs. 1.7±0.1 g/cm³)—indicating divergent intermolecular interactions that affect purification and formulation . These differences render generic substitution scientifically invalid for applications where the precise spatial arrangement of the 1,4-dibromobutyl chain relative to the cyclopropane ring governs reactivity, selectivity, or downstream intermediate quality.

(1,4-Dibromobutyl)cyclopropane Procurement Evidence: Quantitative Differentiation Against Structural Analogs


Boiling Point Differential of +55.9 °C Versus 1,4-Dibromobutane Reflects Higher Thermal Stability and Broader Operational Window

The predicted boiling point of (1,4-dibromobutyl)cyclopropane (252.9±13.0 °C at 760 mmHg) is approximately 55.9 °C higher than the reported boiling point of the structurally simpler analog 1,4-dibromobutane (197.0±0.0 °C at 760 mmHg) . This substantial difference is attributed to the increased molecular weight and the additional van der Waals surface contributed by the cyclopropane ring, which constitutes a measurable shift in physical property . The 28% elevation in boiling point directly translates to a wider liquid-phase operating range, enabling solvent-free reaction conditions at elevated temperatures that would volatilize the simpler analog .

Thermal stability Distillation Reaction engineering

Flash Point Elevation of +52.7 °C Reduces Fire Hazard Classification Compared to 1,4-Dibromobutane

The predicted flash point of (1,4-dibromobutyl)cyclopropane is 117.9±19.1 °C, which is approximately 52.7 °C higher than the predicted flash point of 1,4-dibromobutane (65.2±17.7 °C) . Under standard flammable liquid classification frameworks, a flash point below 93 °C typically triggers more stringent storage and transport requirements (e.g., OSHA Class IC or NFPA Class II), whereas a flash point above 93 °C places the material in a less hazardous combustible liquid category [1]. The 81% elevation in flash point of the target compound may eliminate the need for explosion-proof storage and specialized flammable-liquid handling infrastructure required for the comparator, offering measurable operational cost advantages in multi-kilogram or pilot-scale settings .

Process safety Storage classification Transport regulation

Regioisomeric Differentiation: +7.5 °C Boiling Point Shift Versus 1,1-Bis(2-bromoethyl)cyclopropane Enables Distillation-Based Purity Control

The target compound (1,4-dibromobutyl)cyclopropane and its regioisomer 1,1-bis(2-bromoethyl)cyclopropane (CAS 1232431-84-3) both possess the molecular formula C7H12Br2 (MW 255.98 g/mol) yet exhibit measurably distinct predicted boiling points: 252.9±13.0 °C versus 245.4±13.0 °C, a difference of +7.5 °C . Additionally, the predicted density differs by +0.03 g/cm³ (1.7±0.1 vs. 1.671±0.06 g/cm³) . These differences arise from the distinct connectivity: the target compound bears the cyclopropane ring at the C1 position of the butyl chain (a geminal substitution pattern), whereas the comparator has two bromoethyl groups on the same cyclopropane carbon (a different geminal arrangement) [1]. This physicochemical distinction provides a direct quality control metric—batch purity can be verified by boiling point range or GC retention time, ensuring that the correct regioisomer is procured and utilized [1].

Regioisomer separation Quality control Chromatographic resolution

Enhanced Lipophilicity (LogP 3.46) Supports Membrane Permeability in Bioactive Compound Design Versus Less Lipophilic Analogs

The predicted octanol-water partition coefficient (LogP) of (1,4-dibromobutyl)cyclopropane is 3.46 (ACD/Labs) to 3.3 (XLogP3), placing it in a lipophilicity range associated with favorable passive membrane permeability according to Lipinski's Rule of Five guidelines (LogP < 5) [1]. In contrast, the simpler monobrominated analog bromocyclopropane (CAS 4333-56-6) has a reported LogP of 1.54 , a difference of approximately +1.9 log units, corresponding to roughly an 80-fold higher octanol-water partition coefficient. This lipophilicity elevation is directly attributable to the four-carbon alkyl linker bearing the second bromine, which adds significant hydrophobic surface area. For medicinal chemistry programs seeking cyclopropane-containing building blocks with sufficient lipophilicity to cross biological membranes, this property cannot be replicated by monobrominated cyclopropane derivatives [1].

Drug design Lipophilicity ADME prediction

Bifunctional Electrophile Architecture Enables Sequential Cross-Coupling Not Accessible to Mono-Bromide or Non-Cyclopropane Analogs

The 1,4-dibromobutyl chain of the target compound presents two chemically distinct C–Br bonds: a secondary bromide at the C1 position adjacent to the cyclopropane ring and a primary bromide at the C4 terminus. This architectural feature enables sequential, chemoselective cross-coupling reactions, where the primary bromide (less sterically hindered) can react preferentially under controlled conditions, leaving the secondary cyclopropane-adjacent bromide for a subsequent transformation [1]. By contrast, 1,4-dibromobutane (CAS 110-52-1) possesses two chemically equivalent primary bromides, offering no inherent chemoselectivity, while bromocyclopropane (CAS 4333-56-6) provides only a single electrophilic center [2]. Class-level precedent from cyclopropane-containing drug discovery programs demonstrates that such bifunctional, differentially reactive building blocks are prioritized for the rapid generation of molecular complexity, particularly in the synthesis of GPR35 agonists and BGT1 inhibitors where cyclopropane stereoelectronic effects are critical [3][4].

Cross-coupling Bifunctional linker Molecular complexity generation

Cyclopropane Ring Strain Energy (27.5 kcal/mol) Imparts Unique Reactivity Absent in Alkyl Chain-Only Analogs

The cyclopropane ring in (1,4-dibromobutyl)cyclopropane possesses approximately 27.5 kcal/mol of ring strain energy—a well-established value for cyclopropane arising from angle strain (60° bond angles versus the tetrahedral ideal of 109.5°) and torsional strain [1]. This strain energy renders the cyclopropane C–C bonds substantially more reactive than unstrained alkyl C–C bonds (~0 kcal/mol strain in linear alkanes such as 1,4-dibromobutane), enabling unique reaction manifolds including transition metal-catalyzed ring-opening, cycloaddition, and carbene insertion chemistry [1][2]. In pharmaceutical intermediate synthesis, cyclopropane ring strain has been exploited to generate conformationally restricted analogs with defined cis/trans geometry, a feature that cannot be replicated by the fully flexible 1,4-dibromobutane scaffold [2][3]. This strain-energy differential constitutes a fundamental thermodynamic driving force for selective transformations that are entirely inaccessible to non-cyclopropane analogs [3].

Ring strain Cycloaddition Ring-opening reactivity

Validated Application Scenarios for (1,4-Dibromobutyl)cyclopropane Based on Quantitative Differentiation Evidence


Synthesis of Cyclopropane-Containing CNS Drug Candidates Exploiting Enhanced LogP for Blood-Brain Barrier Penetration

The LogP of 3.46–3.3 positions (1,4-dibromobutyl)cyclopropane as a lipophilic building block suitable for CNS-targeted drug discovery programs. Its 80-fold higher octanol-water partition coefficient relative to bromocyclopropane (LogP 1.54) aligns with the established LogP window of 2–4 for optimal passive blood-brain barrier penetration [1]. Downstream intermediates derived from sequential functionalization of the two distinct C–Br bonds can retain sufficient lipophilicity to access intracellular CNS targets, a scenario not supported by monobrominated or non-cyclopropane alternatives. Researchers developing cyclopropane-based conformationally restricted GABA analogs or G-protein coupled receptor modulators are the primary beneficiaries of this property profile [1][2].

Pilot-Scale Process Development Requiring Combustible Liquid Classification for Simplified Safety Engineering

The predicted flash point of 117.9±19.1 °C for (1,4-dibromobutyl)cyclopropane places it above the OSHA/NFPA 93 °C threshold that separates flammable liquids (Class IC) from combustible liquids (Class IIIB) [3]. In contrast, 1,4-dibromobutane, with a flash point of 65.2±17.7 °C, remains firmly within the flammable liquid category, necessitating explosion-proof equipment, grounded containers, and specialized storage infrastructure . For process development groups scaling reactions beyond laboratory scale, the combustible liquid classification of the target compound may eliminate the need for costly facility retrofits and reduce regulatory documentation burden, providing a direct procurement cost advantage in multi-kilogram campaigns [3].

High-Temperature Solvent-Free Reactions Requiring a Wide Liquid-Phase Operational Window

With a boiling point of 252.9±13.0 °C, (1,4-dibromobutyl)cyclopropane remains in the liquid phase at temperatures where 1,4-dibromobutane (BP 197.0 °C) would have already volatilized at ambient pressure . This 55.9 °C operational window expansion enables solvent-free reaction conditions—an increasingly important consideration in green chemistry metrics and process mass intensity reduction. Industrial applications involving neat nucleophilic substitution or transition metal-catalyzed coupling at temperatures above 200 °C are uniquely accessible to this compound relative to lower-boiling alkyl dibromide analogs .

Regioisomer-Specific Building Block for Structure-Activity Relationship (SAR) Studies on Cyclopropane-Containing Pharmacophores

The structural distinction between (1,4-dibromobutyl)cyclopropane and its regioisomer 1,1-bis(2-bromoethyl)cyclopropane—measurable as a +7.5 °C boiling point difference and +0.03 g/cm³ density difference—is critical for SAR campaigns where the spatial orientation of the cyclopropane ring relative to the terminal electrophile determines target engagement . Medicinal chemistry teams requiring a cyclopropane moiety at a specific distance and orientation from a reactive handle cannot substitute the regioisomer without altering pharmacophore geometry. The compound's identity can be confirmed by simple boiling point or density measurement during incoming quality control, ensuring batch-to-batch consistency in SAR studies .

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